1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine
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Overview
Description
1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine is an organic compound with the molecular formula C10H9ClF3N and a molecular weight of 235.63 g/mol . This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a prop-2-enylamine side chain. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine involves several steps. One common method includes the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with an appropriate amine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine can be compared with other similar compounds, such as:
1-[2-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine: This compound has a similar structure but with different positional isomers of the chloro and trifluoromethyl groups.
4-(trifluoromethyl)phenol: This compound contains a trifluoromethyl group attached to a phenol ring, differing in functional groups and overall reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H9ClF3N |
---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
1-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9ClF3N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h2-5,9H,1,15H2 |
InChI Key |
QTOKHRSYBLJHQE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
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